molecular formula C9H7NOS B8687776 2-methylene-4H-benzo[1,4]thiazin-3-one CAS No. 55043-51-1

2-methylene-4H-benzo[1,4]thiazin-3-one

Cat. No.: B8687776
CAS No.: 55043-51-1
M. Wt: 177.22 g/mol
InChI Key: RVNBOKLCTMJVDQ-UHFFFAOYSA-N
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Description

2-methylene-4H-benzo[1,4]thiazin-3-one is a useful research compound. Its molecular formula is C9H7NOS and its molecular weight is 177.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological properties, making it a valuable candidate in drug development. Research indicates that derivatives of benzothiazine compounds, including 2-methylene-4H-benzo[1,4]thiazin-3-one, possess a range of biological activities:

  • Antifungal and Antimicrobial Activity : Studies have demonstrated that certain derivatives show potent antifungal effects, making them potential treatments for fungal infections .
  • Anti-inflammatory Properties : Research has indicated that these compounds can exhibit anti-inflammatory effects, which are beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Antitumor Activity : Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting their potential as antitumor agents. The structure of this compound allows for modifications that enhance its efficacy against various types of cancer .

Organic Synthesis

The versatility of this compound in organic synthesis is noteworthy. It serves as a precursor for synthesizing more complex molecules through various chemical reactions:

  • Knoevenagel Condensation : This reaction has been employed to synthesize substituted benzothiazine derivatives efficiently. The compound acts as a reactant in forming new carbon-carbon bonds, leading to the creation of diverse organic molecules .
  • Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions to form various derivatives with different functional groups. This property is crucial for developing compounds with tailored biological activities .

Case Studies and Research Findings

Several case studies highlight the applications and effectiveness of this compound:

StudyApplicationFindings
Gupta et al. (2010)Antifungal ActivityDemonstrated significant antifungal properties against various strains .
Lega et al. (2017)Anti-inflammatory EffectsConfirmed anti-inflammatory properties in animal models .
Tomita et al. (2016)Antitumor ActivityShowed cytotoxic effects on breast cancer cell lines, indicating potential for cancer therapy .

Properties

CAS No.

55043-51-1

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

2-methylidene-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H7NOS/c1-6-9(11)10-7-4-2-3-5-8(7)12-6/h2-5H,1H2,(H,10,11)

InChI Key

RVNBOKLCTMJVDQ-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)NC2=CC=CC=C2S1

Origin of Product

United States

Synthesis routes and methods

Procedure details

(3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-phosphonic acid diethyl ester (12.2 mmol) is dissolved in 40 mL of anhydrous MeOH and formaldehyde (37%) in water (12.2 mmol) is added to the orange solution. NaOMe (2N in MeOH) (12.2 mmol) is added and the reaction is cooled down to 0° C. The solid that precipitates is filtered to give 2-methylene-4H-benzo[1,4]thiazin-3-one. Yield: 72%. 1H NMR (400 MHz, CDCl3): δ 9.03 (s, 1H), 7.06 (m, 2H), 6.94 (m, 1H), 6.81 (m, 1H), 6.80 (s, 1H), 5.62 (s, 1H). MS: (ES+): 178.2 [M+1].
Name
(3-Oxo-3,4-dihydro-2H-benzo[1,4]thiazin-2-yl)-phosphonic acid diethyl ester
Quantity
12.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
12.2 mmol
Type
reactant
Reaction Step Two
Name
NaOMe
Quantity
12.2 mmol
Type
reactant
Reaction Step Three

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